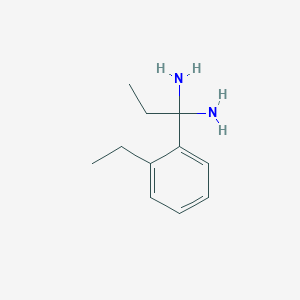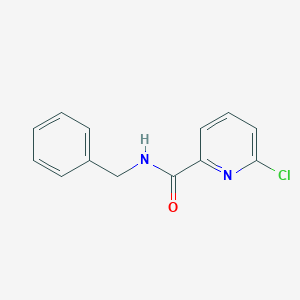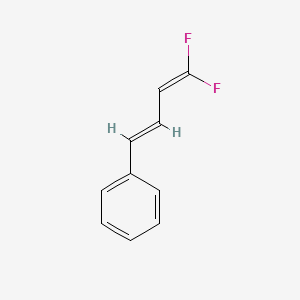
10-(6-Bromohexyl)acridin-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(6-Bromohexyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and dye manufacturing
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(6-Bromohexyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.
Bromination: The introduction of the bromohexyl group can be achieved through a nucleophilic substitution reaction. This involves reacting acridin-9(10H)-one with 1,6-dibromohexane in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-(6-Bromohexyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The acridine core can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminohexyl derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Potential use in the development of fluorescent probes and dyes for biological imaging.
Medicine: Investigated for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the manufacturing of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 10-(6-Bromohexyl)acridin-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The bromohexyl group can facilitate binding to specific molecular targets, enhancing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridin-9(10H)-one: The parent compound without the bromohexyl group.
10-(6-Chlorohexyl)acridin-9(10H)-one: A similar compound with a chlorohexyl group instead of a bromohexyl group.
10-(6-Aminohexyl)acridin-9(10H)-one: A derivative with an aminohexyl group.
Uniqueness
10-(6-Bromohexyl)acridin-9(10H)-one is unique due to the presence of the bromohexyl group, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C19H20BrNO |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
10-(6-bromohexyl)acridin-9-one |
InChI |
InChI=1S/C19H20BrNO/c20-13-7-1-2-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,1-2,7-8,13-14H2 |
Clé InChI |
XLWMNZBZSDXEAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-bis({4-[bis(4-methoxyphenyl)amino]phenyl})-N,N-bis(4-methoxyphenyl)quinoxalin-6-amine](/img/structure/B14115491.png)
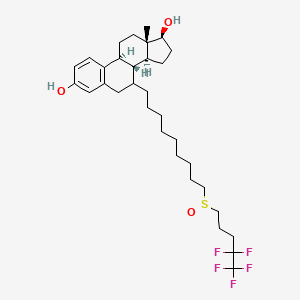

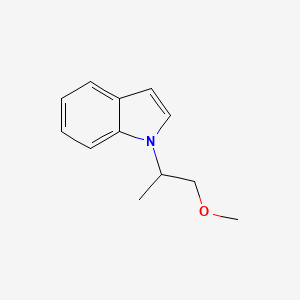

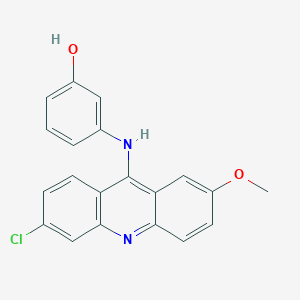
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B14115522.png)
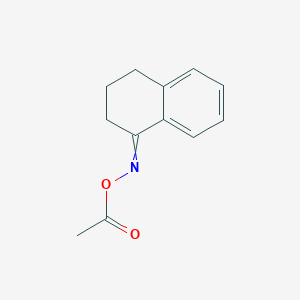
![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-5-(2,2,2-trifluoroacetamido)oxan-2-yl]methyl acetate](/img/structure/B14115534.png)

